4-Diethylaminophenylmagnesium bromide

Description

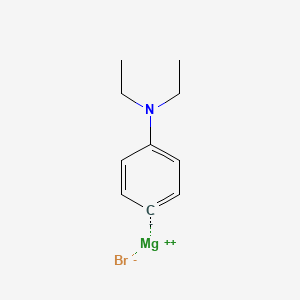

4-Diethylaminophenylmagnesium bromide is a Grignard reagent with the molecular formula C₁₀H₁₄BrMgN. It features a phenyl ring substituted with a diethylamino group (–N(C₂H₅)₂) at the para position, bonded to a magnesium bromide moiety. This compound is widely used in organic synthesis, particularly in nucleophilic addition reactions to form carbon-carbon bonds. The diethylamino group is electron-donating, enhancing the nucleophilicity of the aryl-magnesium bromide, which facilitates reactions with electrophiles such as ketones, aldehydes, and esters. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for synthesizing complex aromatic amines .

Properties

Molecular Formula |

C10H14BrMgN |

|---|---|

Molecular Weight |

252.43 g/mol |

IUPAC Name |

magnesium;N,N-diethylaniline;bromide |

InChI |

InChI=1S/C10H14N.BrH.Mg/c1-3-11(4-2)10-8-6-5-7-9-10;;/h6-9H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |

InChI Key |

BOCMBZHNLJYSGA-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC=[C-]C=C1.[Mg+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Influence :

- Electron-Donating Groups: 4-Methoxyphenylmagnesium bromide (C₇H₇BrMgO): The methoxy (–OCH₃) group is strongly electron-donating via resonance, increasing nucleophilicity. 3,5-Dimethyl-4-methoxyphenylmagnesium bromide (C₉H₁₁BrMgO): Additional methyl groups introduce steric hindrance, slowing reaction kinetics compared to 4-diethylaminophenyl derivatives . 4-Fluorophenylmagnesium bromide (C₆H₄BrFMg): The fluorine atom is electron-withdrawing, reducing nucleophilicity but improving stability toward oxidation .

Molecular Weight Trends :

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 4-Diethylaminophenylmagnesium Br | C₁₀H₁₄BrMgN | 256.44 |

| p-Tolylmagnesium bromide | C₇H₇BrMg | 195.34 |

| 4-Methoxyphenylmagnesium bromide | C₇H₇BrMgO | 211.34 |

| 4-Fluorophenylmagnesium bromide | C₆H₄BrFMg | 199.31 |

| 3,4-(Methylenedioxy)phenyl Mg Br | C₇H₅BrMgO₂ | 241.32 |

The diethylamino group contributes significantly to molecular weight, distinguishing it from simpler aryl Grignard reagents .

Nucleophilicity :

- The diethylamino group’s strong electron-donating nature makes 4-diethylaminophenylmagnesium bromide more nucleophilic than halide-substituted analogs (e.g., 4-fluorophenyl or 4-chlorophenyl derivatives). This property is advantageous in reactions with less electrophilic substrates .

- Steric Effects: Bulky substituents like diethylamino can slow reaction rates but improve regioselectivity in multi-site electrophiles .

Stability and Handling

- Moisture Sensitivity: Like all Grignard reagents, 4-diethylaminophenylmagnesium bromide reacts violently with water, necessitating anhydrous conditions .

- Thermal Stability: The diethylamino group may enhance thermal stability compared to methoxy or methyl-substituted analogs due to reduced electron density on the magnesium center .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.